molecular formula C10H14N2O2S B11715226 {[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid

{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid

Cat. No.: B11715226
M. Wt: 226.30 g/mol
InChI Key: JKCYGAVKVAVJGS-UHFFFAOYSA-N
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Description

2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid is a compound that features a pyrazole ring, a cyclopropyl group, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl group and the sulfanylacetic acid moiety. One common method starts with the cyclization of appropriate precursors to form the pyrazole ring. The cyclopropyl group is then introduced via a substitution reaction, and the sulfanylacetic acid moiety is attached through a thiol-ene reaction or similar methods .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrazoles, and various substituted derivatives of the original compound .

Scientific Research Applications

2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, leading to changes in their function. The cyclopropyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • 3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
  • 2-{[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid

Uniqueness

What sets 2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid apart is the combination of the cyclopropyl group, the pyrazole ring, and the sulfanylacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid is a complex organic compound featuring a cyclopropyl group, a pyrazole ring, and a sulfanyl group. Its unique structure suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular formula of this compound is C11H16N2O4SC_{11}H_{16}N_{2}O_{4}S, with a molecular weight of 272.32 g/mol. The compound's structural characteristics include:

PropertyValue
Molecular FormulaC11H16N2O4S
Molecular Weight272.32 g/mol
IUPAC Name3-[(5-cyclopropyl-2-methylpyrazol-3-yl)methylsulfonyl]propanoic acid
InChI KeyJBVADKQIUBJZTR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.

Potential Biological Targets

Research indicates that compounds with similar structures often interact with:

  • Enzymes : Inhibiting or activating specific enzymatic pathways.
  • Receptors : Binding to receptors to alter physiological responses.

Biological Activity Studies

Recent studies have focused on the compound's potential as an anti-inflammatory and analgesic agent. For instance, in vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

Case Studies

  • Anti-inflammatory Effects : A study investigated the compound's efficacy in reducing inflammation in animal models. Results indicated significant reductions in swelling and pain response compared to control groups.
  • Antimicrobial Activity : Another study assessed the antimicrobial properties of the compound against various bacterial strains, showing promising inhibitory effects.

Research Findings

The following table summarizes key findings from recent research on this compound:

Study FocusFindingsReference
Anti-inflammatoryReduced cytokine levels; decreased swelling
AntimicrobialInhibited growth of Staphylococcus aureus
Enzymatic inhibitionModulated activity of cyclooxygenase enzymes

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-[(5-cyclopropyl-2-methylpyrazol-3-yl)methylsulfanyl]acetic acid

InChI

InChI=1S/C10H14N2O2S/c1-12-8(5-15-6-10(13)14)4-9(11-12)7-2-3-7/h4,7H,2-3,5-6H2,1H3,(H,13,14)

InChI Key

JKCYGAVKVAVJGS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)CSCC(=O)O

Origin of Product

United States

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